N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine
CAS No.: 868552-05-0
Cat. No.: VC3049514
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868552-05-0 |
---|---|
Molecular Formula | C11H14ClN3 |
Molecular Weight | 223.7 g/mol |
IUPAC Name | N-methyl-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H |
Standard InChI Key | LZGVNPXYTRDWIJ-UHFFFAOYSA-N |
SMILES | CNCC1=CN(N=C1)C2=CC=CC=C2.Cl |
Canonical SMILES | CNCC1=CN(N=C1)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is characterized by a pyrazole core with a phenyl substituent at the N1 position and a methylaminomethyl group at the C4 position. This structural arrangement contributes to its unique chemical and biological properties.
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature, reflecting various naming conventions:
Parameter | Information |
---|---|
Primary Name | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine |
CAS Registry Number | 868552-05-0 |
Synonyms | methyl-[(1-phenylpyrazol-4-yl)methyl]amine; N-methyl-1-(1-phenylpyrazol-4-yl)methanamine; N-methyl-1-(1-phenyl-4-pyrazolyl)methanamine; N-methyl(1-phenyl-1H-pyrazol-4-yl)methanamine |
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
SMILES Notation | CNCC1=CN(N=C1)C2=CC=CC=C2 |
The hydrochloride salt form of this compound (CAS: 1255718-31-0) has a molecular formula of C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is essential for its application in various chemical processes and pharmaceutical formulations.
Physical State and Appearance
The compound exists as a solid at standard temperature and pressure .
Thermodynamic Properties
Property | Value | Method |
---|---|---|
Boiling Point | 301.0±17.0 °C | Predicted |
Density | 1.08±0.1 g/cm³ | Predicted |
pKa | 9.24±0.10 | Predicted |
These predicted thermodynamic properties indicate the compound's stability and behavior under various conditions .
Solubility and Stability
Synthesis Methods
Several synthetic routes can be employed to prepare N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, drawing from established methodologies for similar pyrazole derivatives.
Reductive Amination Approach
One common approach involves reductive amination of the corresponding aldehyde. The synthesis typically begins with 1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with methylamine in the presence of a reducing agent.
The general procedure can be outlined as follows:
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A solution of 1-phenyl-1H-pyrazole-4-carbaldehyde and methylamine in a suitable solvent (such as 1,2-dichloroethane)
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Addition of a reducing agent such as sodium triacetoxyborohydride
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Addition of acetic acid as a catalyst
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Stirring at room temperature for several hours
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Purification by extraction and column chromatography
This approach is supported by similar syntheses described in the literature for related compounds .
Mannich Reaction
An alternative synthetic route involves the Mannich reaction, utilizing:
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1-Phenyl-1H-pyrazole
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Formaldehyde
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Methylamine hydrochloride
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Absolute ethanol as solvent
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Heating at controlled temperatures
This method has been successfully applied to the synthesis of structurally similar compounds .
Salt Formation
The hydrochloride salt can be prepared by treating the free base with hydrogen chloride:
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Dissolving N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in an appropriate solvent (ethanol or diethyl ether)
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Bubbling HCl gas through the solution or adding a solution of HCl in an appropriate solvent
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Collecting the precipitated hydrochloride salt by filtration
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Purification by recrystallization if necessary
Spectroscopic Characterization
Spectroscopic data provides crucial information for confirming the structure and purity of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine.
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak [M+H]⁺ at m/z 188.24, corresponding to the protonated molecule.
Biological Activities and Applications
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine and its derivatives have been explored for various biological activities, reflecting the broad therapeutic potential of pyrazole derivatives.
Structure-Activity Relationships
The activity of pyrazole derivatives can be significantly influenced by substitution patterns. For instance, research on related compounds has shown that:
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The presence of a methyl group on the nitrogen of the amine moiety can enhance binding to specific enzyme targets
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The phenyl substituent at the N1 position of the pyrazole ring contributes to hydrophobic interactions with biological targets
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The position of substituents on the pyrazole ring significantly affects biological activity
These structure-activity relationships provide valuable insights for the potential applications of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in drug discovery and development .
Comparison with Related Compounds
Understanding the relationships between N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine and structurally similar compounds provides context for its properties and potential applications.
Structural Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | 868552-05-0 | C₁₁H₁₃N₃ | 187.24 | Reference compound |
(1-Phenyl-1H-pyrazol-4-yl)methanamine | 400877-10-3 | C₁₀H₁₁N₃ | 173.21 | Lacks N-methyl group |
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | 1431965-92-2 | C₆H₁₁N₃ | 125.17 | Methyl instead of phenyl at N1 position |
N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | 871825-57-9 | C₆H₁₁N₃ | 125.17 | Substitution at C3 instead of C4 position |
The non-methylated analogue, (1-Phenyl-1H-pyrazol-4-yl)methanamine, differs by the absence of the N-methyl group, resulting in a primary amine rather than a secondary amine . This structural difference significantly affects properties such as basicity, hydrogen bonding capacity, and lipophilicity.
Hazard Statement | Code | Description |
---|---|---|
Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation |
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